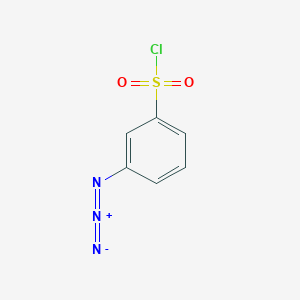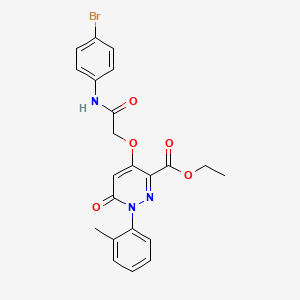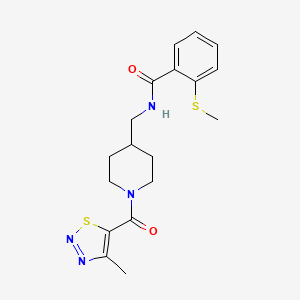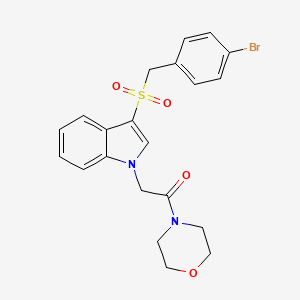
2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate” is a chemical compound that is part of a class of compounds known as 1,3-dioxoisoindolin-2-yl urea analogs . These compounds have been studied for their potential anticancer and antioxidant properties .
Synthesis Analysis
The synthesis of 1,3-dioxoisoindolin-2-yl urea analogs, which includes “2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate”, involves a multistep process . The compounds are synthesized in good yields and characterized using spectroscopic techniques .Molecular Structure Analysis
The molecular structure of “2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate” is characterized by the presence of a 1,3-dioxoisoindolin-2-yl group and a 2-methoxyphenyl group . The compound forms a three-dimensional network through intermolecular C-H⋯O, N-H⋯O, and O-H⋯N hydrogen bonds .Aplicaciones Científicas De Investigación
Anticancer Applications
The compound has been studied for its potential anticancer properties . For instance, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, a similar compound, exhibited moderate but significant anticancer activity against several cancer cell lines . It was found to exhibit better anticancer activity than thalidomide against non-small cell lung, CNS, melanoma, renal, prostate, and breast cancer cell lines .
Antioxidant Applications
The compound has also been studied for its antioxidant potential . Two similar compounds, 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea and 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, demonstrated significant antioxidant activity .
Inhibitors of Reverse Transcriptase
Compounds with a similar structure have been designed and synthesized as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors . These compounds showed weak Reverse Transcriptase inhibitory activity at certain concentrations .
Drug Development
The compound’s structure and properties make it a potential candidate for drug development. For example, it could be used to develop new drugs with improved selectivity, high potency, and less toxicity .
Molecular Docking Studies
The compound can be used in molecular docking studies to understand its interaction with certain molecular targets. For instance, one of the similar compounds displayed an efficient binding against the EGFR with a docking score of -7.558 kcal/mol .
Synthetic Chemistry
The compound can be used in synthetic chemistry as a building block to synthesize other complex molecules .
Direcciones Futuras
The future directions for the study of “2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate” and related compounds could involve further investigation into their anticancer and antioxidant properties . Additionally, more studies could be conducted to understand their mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
[2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-12(21-18(23)13-7-3-4-8-14(13)19(21)24)20(25)27-11-16(22)15-9-5-6-10-17(15)26-2/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREQXGQBHDOPPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(=O)C1=CC=CC=C1OC)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-((2-methoxy-5-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2644952.png)
![1-(Chloromethyl)-3-(2-chloro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2644955.png)
![Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2644956.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2644959.png)
![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2644960.png)
![7-((4-methoxyphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2644961.png)

![2-Chloro-N-[2-(2-chloro-3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2644964.png)

